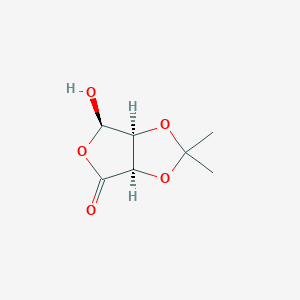

D-Erythruronolactone acetonide

Description

Overview of Chiral Lactones in Organic Synthesis

Chiral lactones, cyclic esters possessing one or more stereocenters, are pivotal structural motifs and synthetic intermediates in modern organic chemistry. Their prevalence in a vast array of biologically active natural products, including macrolides, prostaglandins, and various alkaloids, underscores their importance. The inherent chirality and conformational rigidity of the lactone ring provide a scaffold upon which chemists can build molecular complexity with a high degree of stereocontrol.

The synthetic utility of chiral lactones stems from their diverse reactivity. The ester functionality can be readily transformed into a variety of other functional groups, such as diols, ethers, and amides. Furthermore, the carbon backbone of the lactone can be elaborated through reactions at positions alpha and beta to the carbonyl group, as well as through ring-opening reactions. Methodologies such as the Baeyer-Villiger oxidation of cyclic ketones and the enantioselective reduction of ketoesters have become standard routes for accessing these valuable chiral building blocks. orgsyn.orgnih.gov The development of efficient synthetic routes to enantiomerically pure lactones remains an active area of research, with organocatalysis and biocatalysis offering increasingly sophisticated solutions. chemicalbook.comrsc.org

D-Erythruronolactone Acetonide as a Key Chiral Pool Reagent

This compound, systematically named (3aR,6aR)-dihydro-2,2-dimethylfuro[3,4-d] orgsyn.orgcas.czdioxol-4(3aH)-one, is a prime example of a chiral pool reagent. The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes, that can be used as starting materials for complex syntheses. uminho.pt This strategy circumvents the need for de novo asymmetric synthesis, often leading to more efficient and economical routes to the target molecule.

The value of this compound lies in its densely functionalized and stereochemically defined C4 framework, derived from D-erythrose. The isopropylidene group (acetonide) serves as a protecting group for the vicinal diols, enhancing the compound's stability and allowing for selective reactions at the lactone carbonyl. This protected lactone is a versatile precursor for the synthesis of a wide range of complex natural products and their analogues, including pyrrolizidine (B1209537) alkaloids and prostaglandin (B15479496) intermediates. cas.cz Its utility is further demonstrated in its application for the synthesis of key components of bioactive molecules like the antitumor agent novobiocin. nih.gov The ready availability of its corresponding lactol, 2,3-O-isopropylidene-D-erythrose, through reduction, expands its synthetic potential even further. orgsyn.org

Historical Perspectives on its Discovery and Initial Synthetic Efforts

The journey to establish this compound as a readily accessible chiral synthon has been marked by the evolution of synthetic methodology. Early preparations of D-Erythronolactone and its isopropylidene derivative were often lengthy or low-yielding, starting from various carbohydrate precursors such as L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, and D-glucose. orgsyn.org An alternative approach involved the optical resolution of racemic erythronolactone. orgsyn.org

A significant advancement came with the utilization of D-isoascorbic acid (erythorbic acid) as a starting material. A procedure published in Organic Syntheses details a robust method for the preparation of 2,3-O-isopropylidene-D-erythronolactone from D-isoascorbic acid, providing a practical and scalable route. orgsyn.org

In the early 1990s, a novel chemoenzymatic approach was reported by Hudlicky and coworkers, showcasing the power of biocatalysis in organic synthesis. cas.cz This method begins with the microbial oxidation of chlorobenzene (B131634) using a mutant strain of Pseudomonas putida, a process discovered in the late 1960s by Gibson. cas.cz The resulting homochiral cyclohexadiene diol is then converted in a "one-pot" sequence involving protection of the diol, followed by oxidative cleavage to furnish this compound in good yield. cas.cz This chemoenzymatic route represented a significant step forward, transforming a pollutant into a valuable, enantiopure carbohydrate derivative in a limited number of steps. cas.czresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Table 2: Selected Research Findings on the Application of this compound

| Application Area | Specific Synthesis | Reference(s) |

| Natural Product Synthesis | Synthesis of pyrrolizidine alkaloids | cas.cz |

| Synthesis of prostaglandin intermediates | cas.cz | |

| Precursor to (-)-Noviose, a key component of the antitumor agent novobiocin | nih.gov | |

| Synthesis of both enantiomers of epi-muricatacin | rsc.org | |

| Chiral Building Block | Readily converted to 2,3-O-isopropylidene-D-erythrose via reduction | orgsyn.org |

| Used in the synthesis of dipeptide renin inhibitors | cas.cz |

Structure

3D Structure

Properties

IUPAC Name |

(3aR,6R,6aS)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-3-4(12-7)6(9)10-5(3)8/h3-5,8H,1-2H3/t3-,4+,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFMNKGFLNXERP-VPENINKCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(=O)OC2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)C(=O)O[C@H]2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Erythruronolactone Acetonide

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to achieve efficient and stereospecific transformations.

Biocatalytic Transformations in Acetonide Synthesis

The core of D-Erythruronolactone acetonide is the D-erythronolactone structure. Biocatalytic methods can be employed to generate this key intermediate, which is then chemically protected as the acetonide. While direct enzymatic synthesis of the acetonide is not commonly reported, the enzymatic oxidation of suitable polyol precursors to D-erythronolactone is a feasible approach. For instance, alcohol dehydrogenases (ADHs) are a class of enzymes capable of oxidizing primary alcohols to aldehydes and further to carboxylic acids, which can then lactonize. The theoretical biocatalytic oxidation of D-erythritol, for example, could yield D-erythronic acid, a direct precursor to the lactone.

| Enzyme Class | Precursor | Product |

| Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH) | D-Erythritol | D-Erythronic Acid -> D-Erythronolactone |

Subsequent chemical treatment with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions would then yield the final this compound. The high stereoselectivity of enzymes ensures the formation of the desired D-enantiomer from an appropriate starting material.

Integrated Chemoenzymatic Approaches from Aromatic Precursors

The synthesis of chiral molecules like this compound from achiral aromatic precursors represents an elegant application of integrated chemoenzymatic methods. This strategy often involves an initial enzymatic dihydroxylation of an aromatic ring by a dioxygenase enzyme to create a cis-dihydrodiol. This intermediate can then undergo a series of chemical transformations, such as ozonolysis or periodate (B1199274) cleavage, to afford the target lactone. While this approach is well-established for the synthesis of various chiral synthons, specific documented pathways for the synthesis of this compound from aromatic precursors are not prevalent in the reviewed literature.

Oxidative Synthetic Strategies

Traditional chemical oxidation methods provide robust and scalable routes to this compound from readily available carbohydrate precursors.

Controlled Oxidation of Chloroepoxide Intermediates

The synthesis of lactones from chloroepoxide intermediates is a known transformation in organic chemistry. This would theoretically involve the creation of a chloroepoxide from a suitable four-carbon sugar derivative. Subsequent controlled oxidation and intramolecular cyclization could then yield the desired lactone. However, specific examples of this strategy being applied for the synthesis of this compound are not well-documented in scientific literature.

Periodate-Mediated Oxidations of Vicinal Diols

Sodium periodate (NaIO₄) is a widely used reagent for the oxidative cleavage of vicinal diols to form carbonyl compounds. This method can be effectively applied to protected carbohydrate derivatives to generate lactones. For the synthesis of this compound, a suitable precursor would be a protected pentose, such as D-arabinose or D-ribose, in which the C4 and C5 hydroxyl groups are free. Treatment with sodium periodate would cleave the bond between C4 and C5, generating a dialdehyde (B1249045) intermediate which would exist in equilibrium with a hemiacetal. Subsequent oxidation of the hemiacetal would lead to the formation of the γ-lactone. The remaining hydroxyl groups at C2 and C3 would already be protected as an acetonide.

| Starting Material (Protected) | Key Reaction Step | Product |

| 2,3-O-Isopropylidene-D-arabinofuranose | Periodate Oxidation | This compound |

Ozonolysis-Based Preparations

A well-established and efficient method for the preparation of 2,3-O-Isopropylidene-D-erythronolactone is the oxidative degradation of D-erythorbic acid (an isomer of ascorbic acid) orgsyn.org. This process involves the treatment of an aqueous solution of D-erythorbic acid with ozone. The ozonolysis reaction cleaves the double bond within the enediolactone ring system. The resulting unstable intermediate is then further oxidized, leading to the loss of a carbon atom as carbon dioxide and the formation of D-erythronolactone orgsyn.org. The crude D-erythronolactone can then be isolated and subsequently treated with acetone in the presence of an acid catalyst to form the desired 2,3-O-isopropylidene-D-erythronolactone orgsyn.org. This method is advantageous due to the low cost and ready availability of erythorbic acid, which is used as a food preservative orgsyn.org.

| Starting Material | Key Reagents | Product |

| D-Erythorbic Acid | 1. Ozone (O₃) 2. Acetone, Acid Catalyst | 2,3-O-Isopropylidene-D-erythronolactone |

Improved and Streamlined Synthetic Procedures

Traditional methods for the synthesis of this compound have often been multi-step processes with moderate yields. However, advancements in synthetic methodology have led to more streamlined and efficient approaches.

One-Pot Reaction Sequences for Enhanced Efficiency

While a direct one-pot synthesis for this compound from a common precursor like L-ascorbic acid is not yet extensively documented in publicly available literature, the development of one-pot procedures for structurally similar chiral synthons, such as 2,3-O-isopropylidene-D-glyceraldehyde, highlights a promising avenue for future research. Such procedures, which combine multiple reaction steps into a single operation without the isolation of intermediates, can significantly enhance efficiency by reducing reaction time, minimizing solvent usage, and decreasing waste generation. The successful application of a one-pot protocol for a related compound suggests the feasibility of designing a similar efficient pathway for this compound.

Optimization of Reaction Conditions and Reagents

A well-established and optimized procedure for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone (an alternative name for this compound) starts from erythorbic acid. orgsyn.org This method demonstrates significant improvements in yield and practicality over previous approaches.

The process involves the initial oxidation of erythorbic acid with hydrogen peroxide in the presence of sodium carbonate, followed by acidification to form D-erythronolactone. orgsyn.org The subsequent acetonide formation is achieved by reacting the crude D-erythronolactone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate in acetone. orgsyn.org Key to the success of this procedure is the careful control of reaction parameters.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound from Erythorbic Acid orgsyn.org

| Step | Reagent/Condition | Molar Ratio/Concentration | Temperature | Time | Yield |

| Oxidation | Erythorbic acid, Sodium carbonate, 31.3% Hydrogen peroxide | 1 : 2 : 2.25 | 6°C to 42°C | ~40 min | - |

| Acetonide Formation | D-erythronolactone, 2,2-Dimethoxypropane, p-toluenesulfonic acid monohydrate, Acetone | 1 : 14.25 : 0.011 | Room Temperature | 18 hr | 74.7% |

This optimized protocol provides a reliable and high-yielding route to this compound, making it more accessible for its various applications in organic synthesis. orgsyn.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of this compound. The goal is to minimize the environmental impact of the production process.

Development of Environmentally Benign Synthetic Protocols

The aforementioned synthesis from erythorbic acid incorporates several aspects of green chemistry. By starting with a readily available and renewable feedstock, the process aligns with the principle of using renewable resources. Furthermore, the procedure avoids the use of heavy metal catalysts or highly toxic reagents, which are common in many organic transformations. The development of catalytic methods, potentially using biocatalysts or supported metal catalysts, could further enhance the environmental profile of the synthesis by allowing for milder reaction conditions and easier catalyst recovery and reuse.

Utilization of Less Toxic Reagents and Solvents

A key focus of green chemistry is the replacement of hazardous substances with safer alternatives. In the synthesis of this compound, efforts can be directed towards utilizing less toxic solvents and reagents.

For instance, while the optimized procedure uses acetone and hexanes, future research could explore the use of greener solvents such as supercritical fluids or bio-based solvents. The use of 2,2-dimethoxypropane for acetalization is relatively efficient, but exploring alternative, less volatile acetalizing agents could further improve the safety and environmental impact of the process. The principles of green chemistry encourage the selection of solvents and auxiliaries that are non-toxic, biodegradable, and have a low potential for environmental damage.

Chemical Reactivity and Transformational Chemistry of D Erythruronolactone Acetonide

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving D-Erythruronolactone acetonide is crucial for its effective application in organic synthesis. This section explores the proposed pathways for its oxidative degradation and the nature of reaction intermediates and transition states.

Proposed Pathways for Oxidative Degradation

The synthesis of 2,3-O-Isopropylidene-D-erythronolactone from erythorbic acid serves as a practical example of oxidative degradation. This process involves the oxidative cleavage of the carbon chain of erythorbic acid. sigmaaldrich.com While detailed mechanistic studies specifically on this compound are not extensively documented, the degradation pathways can be inferred from the chemistry of its precursor, erythorbic acid, a stereoisomer of ascorbic acid. wikipedia.orgnih.gov

The oxidation of erythorbic acid likely proceeds through the formation of a dehydroascorbic acid-like intermediate. This highly reactive species is susceptible to nucleophilic attack by water, leading to the opening of the lactone ring. Subsequent oxidative cleavage of the carbon-carbon bond between the former carbonyl and enol groups would lead to the release of a four-carbon fragment, which then cyclizes to form D-erythronolactone. The presence of an oxidizing agent is essential for this transformation. The antioxidant properties of erythorbic acid are well-established, and its degradation is often studied in the context of its role as a food preservative. itjfs.com The stereochemistry of erythorbic acid influences the rate and products of its oxidation compared to ascorbic acid. nih.gov

Exploration of Reaction Intermediates and Transition States

Direct experimental observation of reaction intermediates and transition states in the oxidative degradation of this compound is challenging due to their transient nature. However, computational studies and kinetic analyses of similar systems, such as the oxidation of other lactones and related compounds, can provide valuable insights.

Derivatization and Functionalization Reactions

The inherent chirality and functional groups of this compound make it a valuable starting material for the synthesis of complex molecules and advanced intermediates. This section discusses the various chemical transformations that can be performed on its lactone ring and acetonide protecting group, as well as its application in stereoselective conversions.

Modifications of the Lactone Ring System

The γ-lactone ring of this compound is a key site for chemical modification. The carbonyl group can undergo nucleophilic attack, leading to ring-opening or the formation of various derivatives. For example, reduction of the lactone can yield the corresponding lactol, which is a valuable intermediate in the synthesis of carbohydrate derivatives and other natural products. sigmaaldrich.com

The reactivity of the lactone ring is critical for its function in biological systems and its application in medicinal chemistry. For instance, in the case of camptothecin, a potent anticancer agent, the integrity of the hydroxy lactone ring is essential for its biological activity. nih.gov Modifications to the lactone moiety, such as conversion to lactams or thiolactones, often result in a loss of activity, highlighting the importance of this functional group. nih.gov While not directly related to this compound, this illustrates the general significance of the lactone ring in the biological and chemical properties of such molecules.

Transformations Involving the Acetonide Protecting Group

The acetonide group in this compound serves as a protecting group for the cis-diol functionality. The stability and selective removal of this group are crucial in multi-step syntheses. Acetonides are generally stable under basic and neutral conditions but can be removed by hydrolysis in the presence of dilute aqueous acid. wikipedia.org

The selective hydrolysis of one acetonide group in the presence of others is a valuable strategy in carbohydrate chemistry. rwth-aachen.de Various reagents and conditions have been developed for the regioselective and chemoselective deprotection of acetonides, allowing for the differential functionalization of polyhydroxylated molecules. organic-chemistry.org For example, treatment of 1,2-O-isopropylidenefuranose derivatives with triethylsilane and boron trifluoride etherate can lead to the removal of the acetonide group along with deoxygenation at the anomeric position. organic-chemistry.org While specific examples for this compound are not extensively detailed, these general principles of acetonide chemistry are applicable.

Stereoselective Conversions to Advanced Intermediates

This compound is a widely used chiral building block in the asymmetric synthesis of a variety of complex molecules, including natural products and pharmaceuticals. sigmaaldrich.comsigmaaldrich.com Its rigid, stereochemically defined structure allows for high levels of stereocontrol in subsequent reactions.

This chiral synthon has been employed in the convergent synthesis of hydroxylated indolizidines, carbohydrate-substituted benzoquinones, and the oxazole (B20620) segment of calyculin. sigmaaldrich.com It also serves as a starting material for the synthesis of both enantiomers of endo-brevicomin (B1619995) and its vinyl analogues. rwth-aachen.de The ability to perform aldol (B89426) condensations with silyl (B83357) ketene (B1206846) acetals further expands its utility in carbon-carbon bond formation with controlled stereochemistry. sigmaaldrich.com The synthesis of 4-phospho-D-erythronate, an important intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate, from D-erythronolactone highlights the value of this scaffold in accessing biologically relevant molecules. nih.gov

Ring-Opening and Ring-Closure Reactions of this compound

This compound, chemically known as (-)-2,3-O-isopropylidene-D-erythronolactone, is a versatile chiral building block in organic synthesis. Its reactivity is dominated by the strained γ-lactone ring, which is susceptible to nucleophilic attack, leading to various ring-opened products. Conversely, the corresponding open-chain hydroxy acid can undergo intramolecular cyclization to reform the lactone ring. This section explores the key ring-opening and ring-closure reactions of this compound, providing insights into its chemical behavior and synthetic utility.

Ring-Opening Reactions

The lactone ring of this compound can be opened by various nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). These reactions typically proceed via nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon of the lactone.

Hydrolysis:

Under acidic or basic conditions, this compound can be hydrolyzed to the corresponding 2,3-O-isopropylidene-D-erythronic acid. This reaction is reversible, and the equilibrium between the lactone and the open-chain hydroxy acid is influenced by pH and temperature. While specific kinetic data for the hydrolysis of the acetonide derivative is not extensively reported in readily available literature, the general mechanism for lactone hydrolysis is well-established.

Methanolysis:

The reaction of this compound with methanol, typically catalyzed by an acid or a base, results in the formation of the corresponding methyl ester of 2,3-O-isopropylidene-D-erythronic acid. A specific example of a related ring-opening reaction involves the treatment of the lactone with trimethylsilyl (B98337) bromide (TMSBr) in methanol. This reaction yields the corresponding γ-bromo methyl ester, demonstrating the susceptibility of the lactone to ring-opening by bromide ions generated in situ, followed by esterification.

| Reactant | Reagents | Product | Reaction Type |

| This compound | TMSBr, Methanol | γ-bromo methyl 2,3-O-isopropylidene-D-erythronate | Ring-opening/Esterification |

Table 1: Example of a Ring-Opening Reaction of this compound

Ammonolysis:

The reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amides of 2,3-O-isopropylidene-D-erythronic acid. This reaction is a useful method for introducing nitrogen-containing functional groups and is a key step in the synthesis of various biologically active molecules. Detailed studies on the ammonolysis of this compound itself are not widely documented in general chemical literature, but the reaction is a standard transformation for lactones.

Ring-Closure Reactions

The reverse of the ring-opening reaction, lactonization, is a crucial process for the formation of this compound from its open-chain precursor, 2,3-O-isopropylidene-D-erythronic acid.

Lactonization of 2,3-O-isopropylidene-D-erythronic acid:

The intramolecular esterification of 2,3-O-isopropylidene-D-erythronic acid to form the five-membered lactone ring is typically acid-catalyzed. The reaction proceeds by protonation of the carboxylic acid group, followed by nucleophilic attack from the hydroxyl group at the C4 position. The stability of the resulting γ-lactone ring is a driving force for this cyclization. It has been observed that methyl erythronate can undergo spontaneous cyclization to regenerate erythronolactone, highlighting the thermodynamic favorability of the lactone form.

| Reactant | Conditions | Product | Reaction Type |

| Methyl 2,3-O-isopropylidene-D-erythronate | Spontaneous/Acidic | This compound | Ring-closure (Lactonization) |

Table 2: Example of a Ring-Closure Reaction to Form this compound

The equilibrium between the ring-opened and ring-closed forms is a critical consideration in synthetic strategies involving this compound and its derivatives. The choice of reaction conditions, particularly the pH and the nature of the solvent and reagents, can be manipulated to favor either the ring-opening or the ring-closure process, enabling the selective synthesis of desired products.

Applications of D Erythruronolactone Acetonide As a Chiral Building Block

Synthesis of Chiral Natural Products and Complex Molecules

The well-defined stereochemistry of D-Erythruronolactone acetonide makes it an excellent starting point for the enantioselective synthesis of natural products and other intricate molecules. By manipulating its lactone and protected diol functionalities, chemists can introduce new stereocenters with a high degree of predictability.

Precursor in the Synthesis of Inositol (B14025) Derivatives (e.g., D-chiro-inositol)

While various synthetic routes to D-chiro-inositol, a biologically significant inositol isomer involved in insulin (B600854) signal transduction, have been developed from precursors like myo-inositol, the specific use of this compound as a starting material is a specialized approach. hmdb.cawikipedia.org This strategy would involve the transformation of the furanolactone core into the cyclohexane (B81311) framework of inositol, a process requiring intricate stereochemical control and functional group manipulations.

Intermediate in Sphingolipid Synthesis (e.g., D-erythro-sphingosine)

The de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and membrane structure, begins with the condensation of serine and palmitoyl-CoA. frontiersin.orgresearchgate.net The total synthesis of specific sphingolipids like D-erythro-sphingosine often relies on chiral pool starting materials to establish the correct stereochemistry. nih.gov this compound can serve as a valuable chiral precursor in this context, with its stereocenters guiding the formation of the characteristic amino alcohol backbone of sphingosine.

Role in the Total Synthesis of Polyketides and Other Chiral Scaffolds (e.g., (+)-brefeldin A)

The total synthesis of complex polyketides such as the macrolide antibiotic (+)-brefeldin A often employs carbohydrate-derived starting materials to install the required stereochemistry. nih.govresearchgate.net Although syntheses from precursors like D-glucose have been reported, this compound offers an alternative chiral scaffold. Its lactone functionality can be elaborated to construct the macrolide ring, while the protected diol can be manipulated to form the side chain with the correct stereochemical configuration.

Construction of Chiral Auxiliaries and Ligands

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. nih.govresearchgate.net While common auxiliaries are often derived from amino acids or terpenes, carbohydrate-based structures like this compound can also be modified for this purpose. The defined stereochemistry of the lactone can be used to control the facial selectivity of reactions on an attached substrate. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.

Development of Enantiomerically Pure Fine Chemicals

The demand for enantiomerically pure compounds is high in the pharmaceutical, agrochemical, and flavor industries. This compound serves as a versatile starting material for the production of a range of enantiopure fine chemicals. rsc.org Through systematic synthetic transformations of its functional groups, a variety of chiral building blocks, such as chiral diols, amino alcohols, and lactones, can be accessed.

| Starting Material | Target Compound Class | Key Transformations |

| This compound | Chiral Diols | Lactone reduction, protecting group manipulation |

| This compound | Chiral Amino Alcohols | Ring opening with nitrogen nucleophiles, reduction |

| This compound | Substituted Lactones | Alkylation, functional group interconversion |

Contributions to Carbohydrate Chemistry Research

As a derivative of a C4 sugar (erythrose), this compound is a valuable tool in carbohydrate chemistry research. dntb.gov.ua It can be used as a model compound to study the reactivity of furanose systems and to develop new synthetic methodologies for the modification of carbohydrates. Its rigid structure allows for the study of the influence of stereochemistry on reaction outcomes, providing fundamental insights that can be applied to the synthesis and modification of more complex carbohydrates and glycoconjugates.

Stereochemical Analysis and Advanced Structural Elucidation Methodologies Involving Acetonide Derivatives

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For acetonide derivatives, specific one- and two-dimensional NMR techniques can provide precise information about the stereochemical relationships and conformational preferences of the parent molecule.

The analysis of 13C NMR chemical shifts of the acetonide group itself—comprising the quaternary ketal carbon and the two methyl carbons—is a well-established method for determining the relative stereochemistry of 1,2- and 1,3-diols. This method relies on the predictable and distinct chemical shifts observed for syn- and anti-configured diol acetonides, which arise from their different conformational preferences.

In the case of D-Erythruronolactone acetonide, the diol is in a syn relationship, being fused to a five-membered lactone ring. The principles established for 1,3-diol acetonides can be adapted to understand the stereochemistry of such 1,2-diol systems within fused rings. For syn-1,3-diol acetonides, the six-membered dioxane ring typically adopts a chair conformation, leading to distinct axial and equatorial environments for the two methyl groups. This magnetic non-equivalence results in significantly different chemical shifts, characteristically appearing around 30 ppm (axial) and 19 ppm (equatorial). The quaternary acetonide carbon for syn isomers typically resonates around 98-99 ppm.

Conversely, anti-1,3-diol acetonides are forced into a twist-boat conformation, which places the two methyl groups in more similar magnetic environments. Consequently, their 13C NMR signals are observed close together, typically in the range of 24-25 ppm.

For this compound, the cis-fusion of the acetonide to the lactone ring creates a rigid system where the methyl groups are in distinct environments. By analogy with the extensive data on diol acetonides, the chemical shifts provide a reliable indicator of this syn relationship.

| Diol Stereochemistry | Acetonide Conformation | Quaternary Carbon (δ, ppm) | Methyl Carbons (δ, ppm) |

|---|---|---|---|

| Syn | Chair | ~98-99 | ~30 and ~19 |

| Anti | Twist-Boat | ~100-101 | ~25 and ~24 |

While 1D NMR provides key chemical shift data, two-dimensional (2D) NMR experiments are indispensable for a complete conformational analysis of complex molecules like this compound. nih.gov These techniques allow for the unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment is used to identify scalar coupling networks between protons (J-coupling). For this compound, DQF-COSY would be used to trace the connectivity of the protons on the lactone ring, confirming the ring structure and assigning the relative positions of the protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. It is essential for assigning the 13C signals of the lactone and acetonide moieties by correlating them to their known proton signals. This is particularly useful for assigning the distinct acetonide methyl signals to their corresponding proton resonances.

Together, these 2D NMR techniques provide a comprehensive picture of the molecule's structure and stereochemistry, complementing the initial assignments made from 13C NMR analysis. nih.gov

The differentiation between syn and anti diol acetonides via 13C NMR is a robust and widely applied method. As outlined in section 5.1.1, the key diagnostic signals are those of the acetonide methyl groups and the quaternary ketal carbon. nih.gov

Syn Diol Acetonides: These derivatives exhibit a large difference in the chemical shifts of the two methyl carbons (Δδ ≈ 10-11 ppm), with one resonating downfield (~30 ppm) and the other upfield (~19 ppm). This is a direct consequence of the chair conformation where one methyl is axial and the other is equatorial. This compound, derived from the syn diol D-Erythronolactone, is expected to follow this pattern, confirming the relative stereochemistry of its hydroxyl groups.

Anti Diol Acetonides: In these isomers, the methyl carbons have very similar chemical shifts (Δδ ≈ 0-1 ppm), both appearing around 24-25 ppm. This reflects the more symmetrical environment of the methyl groups in the twist-boat conformation that these acetonides adopt.

This empirical correlation has been validated across a vast number of polypropionate-derived polyols and other natural products, making it a reliable first step in the stereochemical analysis of any diol that has been converted to its acetonide derivative. nih.gov

Chiral Derivatization Strategies for Absolute Configuration Determination

While NMR analysis of an acetonide can establish the relative stereochemistry of the diol, determining the absolute configuration often requires a different approach. Chiral derivatization is a powerful technique where the molecule of interest is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be analyzed by NMR or chromatography.

For a compound like D-Erythruronolactone, its absolute configuration could be confirmed by reacting it with a CDA prior to or after acetonide formation. A common strategy involves using chiral acids such as α-methoxyphenylacetic acid (MPA). The alcohol enantiomers are esterified with both the (R)- and (S)-enantiomers of the CDA. The resulting diastereomeric esters will exhibit different 1H NMR chemical shifts for the protons near the newly formed chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be assigned based on established models.

This method provides an independent confirmation of the stereochemistry assigned by other means and is a crucial step in the total synthesis or isolation of chiral natural products.

Computational and Theoretical Chemistry Studies

Computational chemistry provides valuable insights into the conformational preferences and energetic landscapes of molecules, complementing experimental data from NMR.

The conformation of this compound is defined by the fusion of a five-membered lactone ring and a five-membered dioxolane ring. Five-membered rings are known to be flexible and typically adopt non-planar envelope or twist conformations to relieve torsional strain.

Computational modeling, using methods such as Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, can be employed to determine the most stable conformations of this compound. Such studies would involve a systematic search of the potential energy surface to identify low-energy conformers. The analysis would likely reveal that the furanolactone ring adopts an envelope conformation, where one atom is puckered out of the plane of the other four. Similarly, the dioxolane ring of the acetonide will also be puckered. The relative energies of the different possible envelope and twist conformers for the fused-ring system can be calculated to predict the most populated state in solution. These theoretical findings can then be correlated with experimental NMR data, such as J-coupling constants and ROESY correlations, to validate the predicted dominant conformation.

Molecular Modeling of Reactivity and Stereoselectivity

Molecular modeling has emerged as an indispensable tool in modern organic chemistry, providing profound insights into the underlying factors that govern chemical reactivity and stereoselectivity. For complex chiral molecules such as this compound, computational methods offer a powerful means to predict and rationalize their chemical behavior, guiding the design of synthetic routes and the development of stereoselective reactions. By simulating molecular structures, energies, and reaction pathways, researchers can gain a detailed understanding of the electronic and steric effects that control reaction outcomes.

At the heart of molecular modeling are various computational techniques, ranging from classical molecular mechanics (MM) to more rigorous quantum mechanical (QM) methods like Density Functional Theory (DFT) and ab initio calculations. mdpi.com These methods allow for the in-depth analysis of ground-state conformations, transition state geometries, and the energetic profiles of reaction coordinates. For a molecule like this compound, with its fused ring system and multiple stereocenters, these computational approaches are crucial for dissecting the subtle interplay of factors that dictate its reactivity and stereochemical preferences.

Conformational Analysis and its Influence on Reactivity

The three-dimensional structure of this compound is fundamental to its reactivity. The fused acetonide and γ-lactone rings create a rigid bicyclic system with a specific conformational preference. Molecular mechanics force fields, such as AMBER and GLYCAM, which are specifically parameterized for carbohydrates and related molecules, can be employed to perform an initial conformational search and identify low-energy structures. These initial geometries can then be further optimized using more accurate DFT methods.

Modeling Electronic Structure and Reactivity

Quantum-chemical calculations provide a detailed picture of the electronic distribution within this compound, which is key to understanding its intrinsic reactivity. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the LUMO is expected to be localized on the carbonyl carbon of the lactone, making it the primary site for nucleophilic addition.

Furthermore, the calculation of an electrostatic potential (ESP) map can visualize the electron-rich and electron-poor regions of the molecule. This allows for a more intuitive understanding of how the molecule will interact with other polar molecules and reagents. For example, the negative potential around the carbonyl oxygen and the positive potential around the carbonyl carbon highlight the electrophilic nature of the latter. Computational studies on other α,β-unsaturated lactones have successfully used DFT methods, such as M06-2X, to rationalize reactivity trends by analyzing Gibbs energy profiles. nih.gov

Predicting Stereoselectivity through Transition State Modeling

The prediction of stereoselectivity is one of the most powerful applications of molecular modeling. For reactions involving this compound, where the formation of new stereocenters is possible, computational methods can be used to model the transition states leading to different stereoisomeric products. According to transition state theory, the product distribution is determined by the relative energies of the competing transition states.

By modeling the approach of a reagent to the two diastereotopic faces of the lactone ring, it is possible to locate the corresponding transition state structures and calculate their activation energies. The reaction pathway with the lower activation energy will be kinetically favored, leading to the major stereoisomer. This approach has been successfully applied to understand the stereochemical preferences in reactions such as 1,3-dipolar cycloadditions involving unsaturated lactones. researchgate.net High-level computational methods have also been used to study the thermochemistry of lactone ring-opening reactions, providing insights into the stability of intermediates and transition states. mdpi.com

To illustrate this, consider the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of this compound. The nucleophile can attack from either the Re face or the Si face of the trigonal carbonyl carbon. A computational study would involve the following steps:

Optimization of the ground state geometry of this compound.

Modeling the approach of the nucleophile from both the top (exo) and bottom (endo) faces of the lactone ring.

Locating the transition state structures for both pathways.

Calculating the activation energies (ΔG‡) for each transition state.

The predicted diastereomeric ratio can then be estimated from the difference in activation energies (ΔΔG‡).

The following interactive table presents hypothetical data from such a DFT study, showcasing how molecular modeling can quantify the stereochemical outcome of a reaction.

Interactive Data Table: Hypothetical DFT Study of Nucleophilic Addition to this compound

| Nucleophile | Face of Attack | Calculated Activation Energy (ΔG‡) in kcal/mol | Predicted Major Diastereomer | Predicted Diastereomeric Excess (d.e.) |

| Hydride (H⁻) | exo | 12.5 | exo product | 95% |

| Hydride (H⁻) | endo | 14.3 | ||

| Methyl anion (CH₃⁻) | exo | 15.2 | exo product | 98% |

| Methyl anion (CH₃⁻) | endo | 17.6 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular modeling studies.

Future Perspectives and Emerging Research Directions

Novel Catalytic and Asymmetric Synthetic Approaches

The development of more efficient and selective methods for the synthesis of D-Erythruronolactone acetonide and its derivatives is a key area of ongoing research. Scientists are increasingly focusing on catalytic and asymmetric approaches to overcome the limitations of traditional stoichiometric methods, aiming for higher yields, improved stereocontrol, and reduced environmental impact.

One promising avenue lies in the application of organocatalysis . Chiral small organic molecules are being investigated as catalysts to induce enantioselectivity in the formation of the lactone ring, potentially offering a metal-free and more sustainable alternative to existing methods. Researchers are exploring various organocatalyst scaffolds and reaction conditions to optimize the synthesis of this compound from achiral starting materials.

Biocatalysis also presents a powerful tool for the asymmetric synthesis of this chiral lactone. Enzymes, with their inherent stereoselectivity, can be employed to resolve racemic mixtures or to catalyze key bond-forming reactions with high precision. The use of engineered enzymes could further enhance the efficiency and substrate scope of biocatalytic routes to this compound.

| Approach | Catalyst Type | Potential Advantages |

| Organocatalysis | Chiral small organic molecules | Metal-free, environmentally benign, high enantioselectivity |

| Biocatalysis | Enzymes (e.g., lipases, esterases) | High stereoselectivity, mild reaction conditions, biodegradable |

Exploration of Undiscovered Reactivity Profiles and Transformations

Beyond its established role as a protected form of D-erythruronic acid, researchers are keen to uncover new reactivity patterns of this compound. Understanding its behavior under a wider range of reaction conditions will unlock its potential for novel chemical transformations and the synthesis of previously inaccessible molecular architectures.

Current investigations are focused on the selective functionalization of the lactone ring and the acetonide protecting group. For instance, developing methods for the diastereoselective introduction of substituents at various positions on the erythruronolactone core would significantly expand its utility as a versatile synthetic intermediate. Furthermore, exploring the reactivity of the carbonyl group and the adjacent stereocenters through reactions such as aldol (B89426) additions, Michael reactions, and other carbon-carbon bond-forming strategies is an active area of research.

Expansion of Applications in Complex Molecular Architecture

This compound has already demonstrated its value as a chiral building block in the total synthesis of several natural products. However, its full potential in the construction of complex molecular architectures is yet to be realized. Future research will likely see its application in the synthesis of a broader range of biologically active molecules and functional materials.

The inherent stereochemistry of this compound makes it an attractive starting material for the synthesis of polyketides, macrolides, and other classes of natural products that feature multiple stereocenters. By strategically manipulating the functional groups of the lactone, chemists can access a variety of chiral synthons that can be incorporated into complex synthetic routes. Its rigid bicyclic structure also provides a scaffold for the development of novel ligands for asymmetric catalysis and new materials with unique chiroptical properties.

Advancements in Sustainable and Efficient Manufacturing Processes

In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing more sustainable and efficient manufacturing processes for this compound. This includes the use of renewable feedstocks, the reduction of waste generation, and the implementation of more energy-efficient technologies.

One key area of focus is the development of flow chemistry processes. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and intensification. The application of flow chemistry to the synthesis of this compound could lead to higher throughput, improved product quality, and a smaller environmental footprint.

Furthermore, the integration of catalytic methods, particularly those that utilize earth-abundant and non-toxic metals or organocatalysts, into manufacturing processes is a critical goal. The development of robust and recyclable catalyst systems will be instrumental in making the production of this compound more economically viable and environmentally friendly.

| Technology | Key Benefits |

| Flow Chemistry | Improved process control, enhanced safety, higher throughput, reduced waste |

| Green Catalysis | Use of renewable resources, reduced energy consumption, minimized hazardous byproducts |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Erythruronolactone acetonide, and what methodological considerations are critical for reproducibility?

- Methodological Answer : Synthesis typically involves acetonide protection of erythrulose derivatives, requiring precise control of reaction conditions (e.g., anhydrous environment, temperature, and catalyst selection). Key steps include monitoring reaction progress via TLC or HPLC to confirm intermediate formation. Researchers should validate purity using NMR (¹H/¹³C) and mass spectrometry, noting discrepancies in stereochemical outcomes due to solvent polarity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use HPLC to quantify degradation products and kinetic modeling to predict shelf life. Reference ICH guidelines for pharmaceutical stability testing, adapting protocols to non-pharma contexts .

Q. What are the primary applications of this compound in current biochemical research?

- Methodological Answer : The compound serves as a chiral building block in carbohydrate chemistry. To identify applications, conduct a systematic literature review (e.g., SciFinder, PubMed) focusing on its use in glycosylation reactions or as a precursor for rare sugar derivatives. Cross-reference patents and primary journals, excluding non-peer-reviewed sources like commercial catalogs .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques resolve conflicting data on stereochemical outcomes?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) or circular dichroism to assess enantiomeric excess. If contradictions arise (e.g., NMR vs. polarimetry), validate via X-ray crystallography. Optimize reaction conditions using DOE (Design of Experiments) to isolate variables affecting stereoselectivity .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Replicate studies using standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Perform meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability). Use statistical tools (ANOVA, t-tests) to quantify significance and publish null results to reduce publication bias .

Q. How can novel applications of this compound be explored in interdisciplinary research (e.g., material science or drug delivery)?

- Methodological Answer : Collaborate across disciplines to test hypotheses (e.g., polymer functionalization, nanoparticle synthesis). Design pilot studies with clear PICOT frameworks: Population (material/drug), Intervention (compound integration), Comparison (baseline materials), Outcome (efficacy/stability), Timeframe. Prioritize feasibility assessments to allocate resources effectively .

Q. What gaps exist in the mechanistic understanding of this compound’s reactivity, and how can computational modeling bridge these gaps?

- Methodological Answer : Use DFT (Density Functional Theory) or MD (Molecular Dynamics) simulations to predict reaction pathways. Validate models with experimental kinetic data. Publish protocols for reproducibility, including software parameters and force fields. Address discrepancies between in silico and lab results via iterative refinement .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, pH effects) and instrument calibration. Compare data with databases (e.g., SDBS, PubChem) and consult crystallography for structural confirmation. Document all variables in supplementary materials to enable peer troubleshooting .

Q. What frameworks support the design of comparative studies between this compound and structurally similar acetonides (e.g., triamcinolone acetonide)?

- Methodological Answer : Adopt a case-control study design, matching compounds by functional groups. Use standardized assays (e.g., stability, bioactivity) and apply multivariate analysis to isolate structure-activity relationships. Reference existing studies on analogous compounds to justify hypotheses .

Methodological Resources and Best Practices

-

Table 1 : Key Variables in Synthesis Optimization

Variable Impact Analytical Tool Temperature Reaction rate, stereoselectivity HPLC, NMR Solvent polarity Acetonide stability Polarity index charts Catalyst type Yield, byproduct formation Mass spectrometry -

Table 2 : Recommended Stability Study Parameters

Condition Range Duration Assessment Method Temperature 4°C–40°C 0–12 months HPLC degradation profiling Humidity 40–75% RH 0–6 months Karl Fischer titration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.